molecular formula C16H26O5 B155826 13,14-dihydro-15-keto-tetranor Prostaglandin E2

13,14-dihydro-15-keto-tetranor Prostaglandin E2

Cat. No.: B155826
M. Wt: 298.37 g/mol
InChI Key: FGACPXKRXBKDQL-MGPQQGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 is a metabolite of Prostaglandin E2, which is part of the prostaglandin family of lipid compounds. These compounds are derived enzymatically from fatty acids and have important roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots .

Biochemical Analysis

Biochemical Properties

The biochemical reactions involving 13,14-dihydro-15-keto-tetranor Prostaglandin E2 are part of a common metabolic pathway for several prostaglandins. This pathway involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15, producing 13,14-dihydro-15-keto Prostaglandins .

Cellular Effects

It is known that prostaglandins, including Prostaglandin E2, play a role in a variety of cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that prostaglandins, including Prostaglandin E2, can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 13,14-dihydro-15-keto Prostaglandin E2, from which it is derived, has a short plasma half-life .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. It is known that prostaglandins, including Prostaglandin E2, can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathway of prostaglandins, which involves the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15 .

Transport and Distribution

It is known that prostaglandins, including Prostaglandin E2, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that prostaglandins, including Prostaglandin E2, can be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto-tetranor Prostaglandin E2 typically involves the reduction of the double bond between carbon atoms 13 and 14 and the oxidation of the hydroxyl group at carbon 15 of Prostaglandin E2. This process can be achieved using specific enzymes such as prostaglandin Δ13-reductase and 15-hydroxyprostaglandin dehydrogenase .

Industrial Production Methods: the general approach would involve the enzymatic conversion of Prostaglandin E2 to its metabolite using the aforementioned enzymes under controlled conditions .

Types of Reactions:

    Oxidation: The hydroxyl group at carbon 15 is oxidized to a keto group.

    Reduction: The double bond between carbon atoms 13 and 14 is reduced.

Common Reagents and Conditions:

    Oxidation: Enzymes such as 15-hydroxyprostaglandin dehydrogenase.

    Reduction: Enzymes such as prostaglandin Δ13-reductase.

Major Products Formed: The primary product formed from these reactions is this compound itself .

Scientific Research Applications

13,14-Dihydro-15-keto-tetranor Prostaglandin E2 is primarily used in scientific research to study the metabolic pathways of prostaglandins and their roles in various physiological processes. It is also used as a biomarker to understand the disposition and pharmacokinetics of Prostaglandin E2 in vivo .

Applications in Various Fields:

    Chemistry: Used to study the chemical pathways and reactions of prostaglandins.

    Biology: Helps in understanding the biological roles of prostaglandins in inflammation and other processes.

    Medicine: Used in research to develop drugs targeting prostaglandin pathways.

    Industry: Limited use, primarily in research and development settings.

Comparison with Similar Compounds

  • 13,14-Dihydro-15-keto-tetranor Prostaglandin D2
  • 13,14-Dihydro-15-keto Prostaglandin F2α

Comparison: While all these compounds are metabolites of their respective prostaglandins, 13,14-dihydro-15-keto-tetranor Prostaglandin E2 is unique in its specific metabolic pathway and the physiological roles it plays. It is specifically derived from Prostaglandin E2 and serves as a marker for its metabolic activity, whereas the other compounds are derived from different prostaglandins and have distinct roles and pathways .

Properties

IUPAC Name

3-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-14,18H,2-10H2,1H3,(H,20,21)/t12-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGACPXKRXBKDQL-MGPQQGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto-tetranor Prostaglandin E2
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13,14-dihydro-15-keto-tetranor Prostaglandin E2
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13,14-dihydro-15-keto-tetranor Prostaglandin E2
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13,14-dihydro-15-keto-tetranor Prostaglandin E2
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13,14-dihydro-15-keto-tetranor Prostaglandin E2
Reactant of Route 6
13,14-dihydro-15-keto-tetranor Prostaglandin E2

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